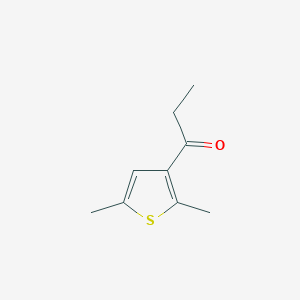
3-溴-4,5-二氟苄基溴
描述
“3-Bromo-4,5-difluorobenzyl bromide” is a chemical compound with the CAS Number: 1807172-44-6 . It has a molecular weight of 285.91 and its IUPAC name is 1-bromo-5-(bromomethyl)-2,3-difluorobenzene . It is typically stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “3-Bromo-4,5-difluorobenzyl bromide” is 1S/C7H4Br2F2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 .Physical and Chemical Properties Analysis
“3-Bromo-4,5-difluorobenzyl bromide” is a liquid at room temperature . It has a molecular weight of 285.91 .科学研究应用
化学合成
“3-溴-4,5-二氟苄基溴”是一种用于化学合成领域的化合物 . 它的分子量为285.91 . 该化合物常被用作合成更复杂分子的构建块 .
医药中间体
该化合物也被用作医药中间体 . 这意味着它被用于生产药物。现有资源中没有具体说明其所参与的特定药物。
材料科学
在材料科学领域, “3-溴-4,5-二氟苄基溴” 可能被用于开发新材料 . 然而,现有资源中没有详细说明其在该领域的具体应用。
生命科学研究
“3-溴-4,5-二氟苄基溴” 在生命科学研究解决方案的背景下被提及 . 虽然没有具体说明其确切的应用,但生命科学研究通常涉及研究生物过程,其中可能包括使用各种化合物。
安全和危害
作用机制
Target of Action
3-Bromo-4,5-difluorobenzyl bromide is primarily used as a reagent in organic synthesis .
Mode of Action
The compound is known to participate in nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electron density, attacks the electrophilic carbon attached to the bromine atom in the 3-Bromo-4,5-difluorobenzyl bromide molecule . This results in the displacement of the bromide ion and the formation of a new bond between the carbon and the nucleophile .
Biochemical Pathways
It can be used to synthesize a variety of bioactive molecules and drug molecules , which can then interact with biological systems and influence biochemical pathways.
Result of Action
The primary result of the action of 3-Bromo-4,5-difluorobenzyl bromide is the formation of new organic compounds through nucleophilic substitution reactions . The exact nature of these compounds and their effects at the molecular and cellular level would depend on the specific reactants and conditions of the synthesis .
Action Environment
The efficacy and stability of reactions involving 3-Bromo-4,5-difluorobenzyl bromide can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the solvent used, and the presence of other reagents or catalysts . Careful control of these factors is essential for optimizing the yield and selectivity of the reactions .
生化分析
Biochemical Properties
3-Bromo-4,5-difluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can undergo nucleophilic substitution reactions with enzymes that have nucleophilic active sites, leading to the formation of covalent bonds with the enzyme. This interaction can inhibit the enzyme’s activity, making 3-Bromo-4,5-difluorobenzyl bromide a potential tool for studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
The effects of 3-Bromo-4,5-difluorobenzyl bromide on cells and cellular processes are diverse. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit specific signaling pathways by covalently modifying key signaling proteins. This can lead to changes in gene expression patterns and alterations in cellular metabolism, affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Bromo-4,5-difluorobenzyl bromide exerts its effects through covalent binding interactions with biomolecules. It can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, and other biomolecules. This covalent modification can inhibit enzyme activity or alter protein function, leading to downstream effects on cellular processes. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4,5-difluorobenzyl bromide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat. Long-term exposure to 3-Bromo-4,5-difluorobenzyl bromide can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 3-Bromo-4,5-difluorobenzyl bromide in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at high doses, including cell death, tissue damage, and systemic toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of 3-Bromo-4,5-difluorobenzyl bromide in research and therapeutic applications .
Metabolic Pathways
3-Bromo-4,5-difluorobenzyl bromide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and elimination. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular biomolecules. These metabolic transformations can influence the compound’s activity, toxicity, and overall effects on cellular function .
Transport and Distribution
Within cells and tissues, 3-Bromo-4,5-difluorobenzyl bromide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution can affect its activity and function, with higher concentrations in certain tissues or organelles leading to more pronounced effects .
Subcellular Localization
The subcellular localization of 3-Bromo-4,5-difluorobenzyl bromide is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity, with different effects observed in the cytoplasm, nucleus, mitochondria, or other organelles .
属性
IUPAC Name |
1-bromo-5-(bromomethyl)-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXUZZIAAWYKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


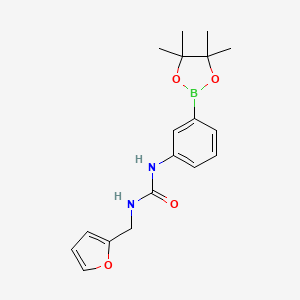
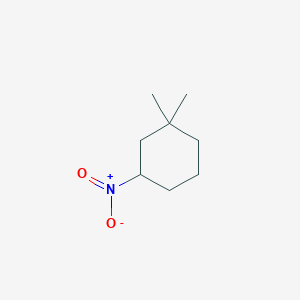
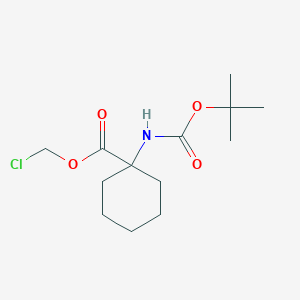
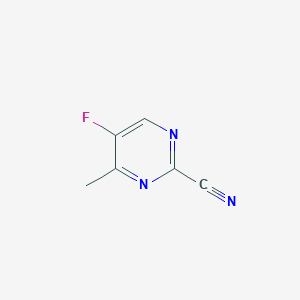
![4-(3-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1449992.png)
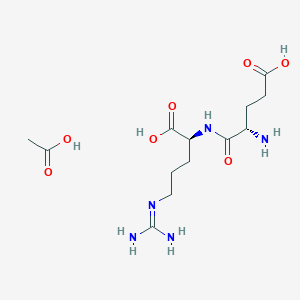
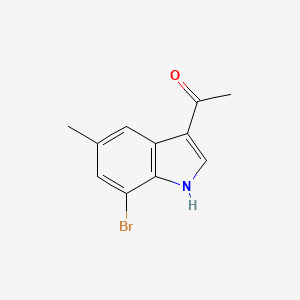
![(8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1449995.png)
![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1449997.png)
![1-[1-(Propan-2-yl)piperidin-4-yl]piperazine](/img/structure/B1449998.png)

![[3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraen-1-yl]triphenyl-phosphonium sulfate](/img/structure/B1450001.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-3-(4-phenylmethoxyphenyl)propanoic acid](/img/structure/B1450004.png)
